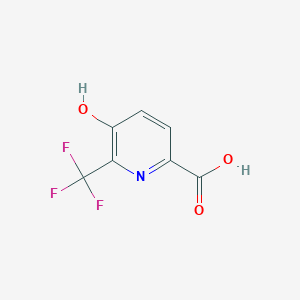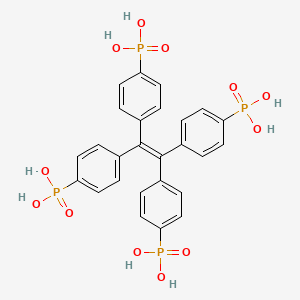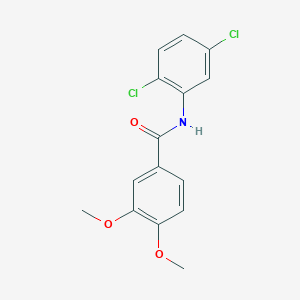![molecular formula C22H26N2O4 B12499582 Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499582.png)
Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a propyl ester group, a morpholine ring, and a 4-methylphenyl group attached to the benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through the esterification of benzoic acid with propanol in the presence of an acid catalyst.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzoate core is replaced by morpholine.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached through a Friedel-Crafts acylation reaction, using 4-methylbenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: Similar structure but with an ethyl ester group instead of a propyl ester group.
Propyl 5-{[(4-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: Similar structure but with a 4-chlorophenyl group instead of a 4-methylphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H26N2O4 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
propyl 5-[(4-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H26N2O4/c1-3-12-28-22(26)19-15-18(8-9-20(19)24-10-13-27-14-11-24)23-21(25)17-6-4-16(2)5-7-17/h4-9,15H,3,10-14H2,1-2H3,(H,23,25) |
Clé InChI |
XYOGGVKGZQEKKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B12499503.png)
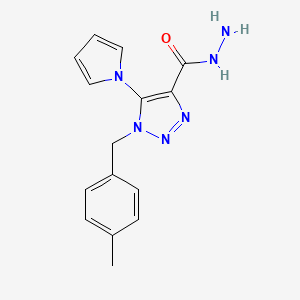
![2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12499543.png)
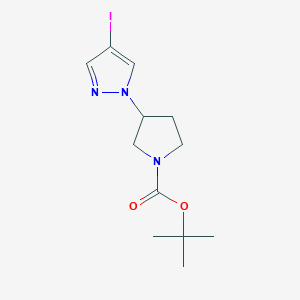
![2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B12499552.png)
![4-hydroxy-5-(4-methyl-1,3-thiazol-5-yl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499553.png)
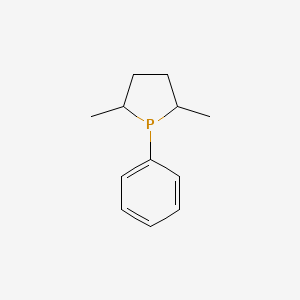
![5-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B12499574.png)
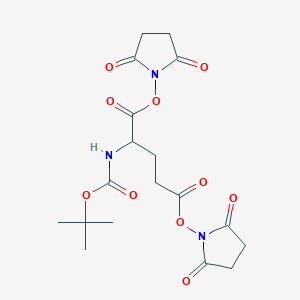
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B12499583.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B12499586.png)
